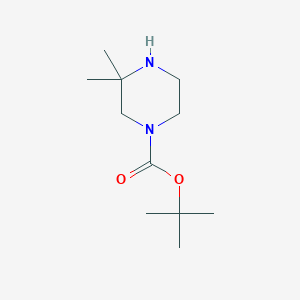

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate (tert-butyl DMPC) is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and CAS number 259808-67-8. Its unique structure, featuring a piperazine ring and a tert-butyl group, positions it as a potentially valuable intermediate in pharmaceutical synthesis. This article explores its biological activity, relevant case studies, and research findings.

Tert-butyl DMPC is characterized by:

- Molecular Weight : 214.30 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : Approximately 275.1 °C

- Density : 0.977 g/cm³

- Solubility : Enhanced when presented as a hydrochloride salt, improving its stability and solubility in various applications .

Comparative Analysis of Similar Compounds

The following table highlights structurally similar compounds and their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl 2,2-dimethylpiperazine-1-carboxylate | 674792-07-5 | 1.00 | Different positioning of methyl groups |

| Tert-butyl 3,5-dimethylpiperazine-1-carboxylate | 639068-43-2 | 0.96 | Variation in methyl group placement |

| (3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | 129779-30-2 | 0.96 | Chirality affects biological activity |

| Tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate | 180975-66-0 | 0.96 | Different stereochemistry leading to varied properties |

This table emphasizes the diversity within piperazine derivatives while showcasing the unique characteristics of tert-butyl DMPC due to its specific arrangement of functional groups .

Synthesis and Applications

Tert-butyl DMPC is primarily used in the synthesis of pharmaceuticals. Its structural characteristics allow for various chemical transformations that can lead to the development of novel drug candidates. For instance, it has been utilized as a starting material for synthesizing pyridylpiperazine-based inhibitors relevant in medicinal chemistry .

Interaction Studies

Research on interaction studies involving tert-butyl DMPC focuses on its reactivity with biological targets or chemical species. These studies aim to elucidate its potential safety and efficacy profiles in medicinal applications .

Structure-Activity Relationships (SAR)

The SAR analysis of piperazine derivatives suggests that modifications in the chemical structure can significantly influence biological activity. For example, variations in substituents on the piperazine ring can alter receptor affinity and selectivity, impacting therapeutic outcomes .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to modify biological activity makes it a valuable component in drug formulation. This compound is involved in the development of several therapeutic agents that act on neurotransmitter systems, including modulators for serotonin receptors.

Organic Synthesis

As a robust building block in organic chemistry, this compound facilitates the creation of complex molecules. It is commonly used in the synthesis of various biologically active compounds and fine chemicals. For instance, it can serve as a precursor in the development of g-secretase inhibitors and other receptor antagonists .

Polymer Chemistry

In materials science, this compound is utilized in the production of specialty polymers. Its incorporation enhances properties such as flexibility and durability, making it suitable for various industrial applications .

Agrochemical Formulations

This compound plays a significant role in agrochemicals by improving the efficacy of pesticides and herbicides. Its use supports agricultural productivity by enhancing the performance of crop protection products .

Analytical Chemistry

In analytical applications, this compound is employed in chromatography for separating and identifying compounds. This aids researchers in quality control and testing processes .

Case Study 1: Neurological Drug Development

Research involving this compound has led to the development of new therapeutic agents targeting neurological disorders. For example, studies have demonstrated its effectiveness as a precursor for synthesizing compounds that modulate serotonin receptors, which are crucial for treating conditions like depression and anxiety.

Case Study 2: Polymer Enhancement

In a recent study on polymer formulations, this compound was incorporated into a polymer matrix to improve mechanical properties. The resulting material exhibited enhanced flexibility and strength compared to traditional formulations, showcasing its utility in advanced material science applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders |

| Organic Synthesis | Building block for complex organic molecules and biologically active compounds |

| Polymer Chemistry | Enhances properties of specialty polymers |

| Agrochemical Formulations | Improves efficacy of pesticides and herbicides |

| Analytical Chemistry | Used in chromatography for compound separation and identification |

Analyse Chemischer Reaktionen

Substitution Reactions

The Boc group in tert-butyl 3,3-dimethylpiperazine-1-carboxylate can undergo substitution under acidic or basic conditions. Key examples include:

Deprotection (Boc Removal)

- Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in 1,4-dioxane.

- Product : 3,3-Dimethylpiperazine hydrochloride .

- Mechanism : Acidic cleavage of the carbamate group releases CO₂ and yields the free amine.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA/DCM | 0°C to RT, 1.25 hr | 3,3-Dimethylpiperazine | 88% | |

| HCl (4 M in dioxane) | RT, 20 hr | 3,3-Dimethylpiperazine HCl salt | 72% |

Reductive Alkylation

The compound participates in reductive alkylation to introduce additional methyl groups:

Formaldehyde-Mediated Methylation

- Reagents : Formaldehyde (HCHO) and sodium borohydride (NaBH₄) in methanol.

- Product : tert-Butyl 3,3,4-trimethylpiperazine-1-carboxylate .

- Mechanism : Formaldehyde reacts with the secondary amine, followed by reduction to stabilize the methyl group.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCHO, NaBH₄ | RT, 12 hr | 3,3,4-Trimethylpiperazine derivative | 27% |

Salt Formation

The free amine (post-Boc removal) forms salts with acids, enhancing stability and crystallinity:

Nucleophilic Aromatic Substitution (SNAr)

The piperazine nitrogen acts as a nucleophile in SNAr reactions with activated aryl halides:

Pyrimidine Functionalization

- Reagents : 2-Chloropyrimidine in methanol at 120°C.

- Product : Pyrimidine-substituted piperazine derivatives .

| Substrate | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| 2-Chloropyrimidine | 120°C, 5.5 hr | Pyrimidine-piperazine hybrid | 65% |

Oxidation and Reduction

While direct oxidation data for this compound is limited, analogous piperazines undergo:

Oxidation to N-Oxides

- Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

- Product : Corresponding N-oxide derivatives.

Reduction to Amines

Boc Protection of 2,2-Dimethylpiperazine

- Reagents : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

- Conditions : Room temperature, base (triethylamine) .

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 2,2-Dimethylpiperazine | Boc₂O, TEA | This compound | 72% |

Eigenschaften

IUPAC Name |

tert-butyl 3,3-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(4,5)8-13/h12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAIYWWWORXVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627679 | |

| Record name | tert-Butyl 3,3-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259808-67-8 | |

| Record name | tert-Butyl 3,3-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3,3-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.